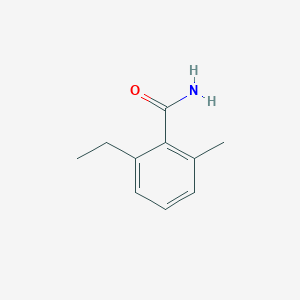

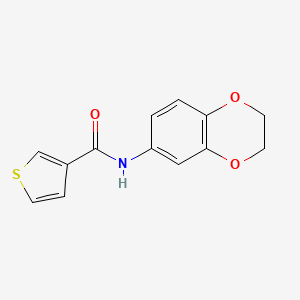

![molecular formula C20H21N3O2S B2688960 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 681163-02-0](/img/structure/B2688960.png)

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

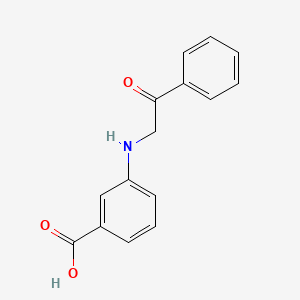

The compound “1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” is a heterocyclic compound. The benzothiazole cores are considered as important classes of nitrogen heteroarenes and possess substantial biological related properties . It’s a hybrid compound consisting of isothiazole and piperazine moieties .

Synthesis Analysis

This compound can be synthesized through an efficient eco-friendly microwave-assisted synthesis. The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Molecular Structure Analysis

The crystal structure of this compound demonstrated a conventional chair conformation for the piperazine ring . The compound crystallizes in monoclinic P 2 1 / c; a = 11.7456 (2)Å, b = 10.1254 (2)Å, c = 13.9107 (2)Å, β = 104.669 (1)°, V = 1600.46 (5)Å 3 and Z = 4 .Chemical Reactions Analysis

The reactions were greatly accelerated using microwave irradiation . The Cu(I) catalyzed 1,3-dipolar cycloaddition reaction of azides with alkynes group has reported as the most effective and practical approach for the regioselective production of 1,2,3-triazoles with 1,4-disubstituted .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties can be inferred from its molecular structure. It has a conventional chair conformation for the piperazine ring . The compound crystallizes in monoclinic P 2 1 / c .Scientific Research Applications

- Some derivatives exhibited antibacterial activity, with one compound showing good efficacy against Bacillus subtilis and Staphylococcus aureus .

- These compounds were screened for in vitro cytotoxic activity against various cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT) .

- Isothiazoles, benzimidazoles, and other nitrogen-containing heterocycles are significant in drug discovery and development .

- Benzisothiazole derivatives, related to the benzothiazole moiety, have been explored for treating urinary dysfunction .

Antibacterial Activity

Cytotoxicity Studies

Bioactive Scaffold Exploration

Antiviral and Antipsychotic Potential

Urinary Dysfunction Treatment

Dopamine and Serotonin Antagonism

Mechanism of Action

The compound had three H-bonds with PHE144 (6.64 Å), ILE146 (4.97 Å), GLY147 (3.66 Å) residues through the benzothiazole –S O group and it also displays other non-hydrogen bonded interactions like pi-sigma interactions with LEU117 and pi-alkyl interactions with LEU138 residues with the fluro substituted aromatic phenyl group .

Future Directions

properties

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-19(10-15-25-16-6-2-1-3-7-16)22-11-13-23(14-12-22)20-21-17-8-4-5-9-18(17)26-20/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFDNSYQXVOQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide](/img/structure/B2688880.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)

![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)

![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)